1-(Bromomethyl)naphthalene-7-carboxaldehyde 1-(Bromomethyl)naphthalene-7-carboxaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18806165
InChI: InChI=1S/C12H9BrO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H,7H2
SMILES:
Molecular Formula: C12H9BrO
Molecular Weight: 249.10 g/mol

1-(Bromomethyl)naphthalene-7-carboxaldehyde

CAS No.:

Cat. No.: VC18806165

Molecular Formula: C12H9BrO

Molecular Weight: 249.10 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)naphthalene-7-carboxaldehyde -

Specification

Molecular Formula C12H9BrO
Molecular Weight 249.10 g/mol
IUPAC Name 8-(bromomethyl)naphthalene-2-carbaldehyde
Standard InChI InChI=1S/C12H9BrO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H,7H2
Standard InChI Key GHRZFWVHOQOKRI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)C=O)C(=C1)CBr

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-(Bromomethyl)naphthalene-7-carboxaldehyde belongs to the class of aromatic aldehydes. Its IUPAC name is 8-(bromomethyl)naphthalene-1-carbaldehyde, reflecting the substitution pattern on the naphthalene ring. Key structural features include:

  • Naphthalene core: A fused bicyclic aromatic system providing rigidity and planar geometry.

  • Bromomethyl group: A reactive electrophilic site at position 1, enabling nucleophilic substitution reactions.

  • Aldehyde functional group: A polar, electron-withdrawing group at position 7, facilitating condensation and redox reactions.

The compound’s structure has been confirmed via spectroscopic methods, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, which reveal distinct signals for the aldehyde proton (δ10.1ppm\delta \sim 10.1 \, \text{ppm}) and bromomethyl group (δ4.5ppm\delta \sim 4.5 \, \text{ppm}) .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC12H9BrO\text{C}_{12}\text{H}_{9}\text{BrO}
Molecular Weight249.10 g/mol
CAS Number1261487-76-6
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLimited in water; soluble in organic solvents (e.g., DMSO, THF)

Synthesis and Reaction Pathways

Synthetic Strategies

The primary route to 1-(Bromomethyl)naphthalene-7-carboxaldehyde involves bromination of naphthalene derivatives. Key steps include:

  • Functionalization of naphthalene: Introduction of a methyl group at position 1 via Friedel-Crafts alkylation.

  • Bromination: Treatment with Nbromosuccinimide\text{N}-bromosuccinimide (NBS) or PBr3\text{PBr}_3 to install the bromomethyl group.

  • Oxidation: Selective oxidation of a methyl group at position 7 to an aldehyde using reagents like CrO3\text{CrO}_3 or KMnO4\text{KMnO}_4 .

Alternative methods leverage palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of analogous brominated naphthalenes. For example, Grignard reagents or organozinc compounds can react with halogenated precursors under catalytic conditions to achieve regioselective functionalization .

Table 2: Representative Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
Bromination-oxidationNBS, CrO3\text{CrO}_3, acetic acid60–75
Pd-catalyzed couplingPd(OAc)2_2, PCy3_3, THF45–55

Applications in Medicinal and Materials Chemistry

Biological Activity

1-(Bromomethyl)naphthalene-7-carboxaldehyde has shown inhibitory activity against cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19, CYP2C9), which are critical in drug metabolism. This property suggests potential utility in:

  • Drug-drug interaction studies: Modulating enzyme activity to alter pharmacokinetics.

  • Anticancer research: Targeting metabolic pathways in oncology .

Materials Science

The compound’s aromatic and electrophilic features make it a candidate for:

  • Polymer synthesis: As a crosslinking agent or monomer in conjugated polymers.

  • Coordination chemistry: Ligand design for metal-organic frameworks (MOFs) or catalysts .

ParameterRecommendationSource
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
First Aid MeasuresRinse skin/eyes with water; seek medical attention
Storage ConditionsRefrigerated, under inert gas

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